6-cyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, featuring a pyrazolopyridine core, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine scaffold.
Substitution Reactions: Introduction of the cyclopropyl and propyl groups through substitution reactions using suitable reagents.
Coupling Reactions: Coupling of the pyrazolopyridine core with the 3,5-dimethyl-1H-pyrazol-1-yl group using coupling agents like EDCI or DCC.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, R-OH) are commonly employed.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which could be useful in cancer therapy.
Biological Research: The compound is used to investigate cellular signaling pathways and the role of kinases in various diseases.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a tool compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and are also studied as kinase inhibitors.
Indole Derivatives: Indole-based compounds are another class of kinase inhibitors with diverse biological activities.
Uniqueness
6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy research.
Properties
Molecular Formula |
C21H28N6O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H28N6O/c1-5-8-26-20-18(11-22-26)17(10-19(24-20)16-6-7-16)21(28)23-14(3)12-27-15(4)9-13(2)25-27/h9-11,14,16H,5-8,12H2,1-4H3,(H,23,28) |
InChI Key |
HIIJLSVATZGUAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C(=CC(=N4)C)C |
Origin of Product |
United States |
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